N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a complex organic compound that features both benzimidazole and benzoxazine moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzoxazine Moiety: The benzoxazine ring can be synthesized by reacting phenols with formaldehyde and primary amines.
Coupling Reaction: The final step involves coupling the benzimidazole and benzoxazine moieties through an ethyl linkage, often using reagents like ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The benzoxazine moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole moiety.
Benzoxazine Derivatives: Compounds like polybenzoxazines, which are used in the development of advanced materials.
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is unique due to its combined benzimidazole and benzoxazine structures. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c24-18(11-17-19(25)22-14-6-2-4-8-16(14)26-17)20-9-10-23-12-21-13-5-1-3-7-15(13)23/h1-8,12,17H,9-11H2,(H,20,24)(H,22,25) |
InChI Key |
LAECHCXURYOGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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